molecular formula C4H3BrN2OS B1521728 2-Bromothiazole-4-carboxamide CAS No. 848501-94-0

2-Bromothiazole-4-carboxamide

Cat. No. B1521728
M. Wt: 207.05 g/mol
InChI Key: FELGLJBDEZWZPW-UHFFFAOYSA-N
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Description

“2-Bromothiazole-4-carboxamide” is a chemical compound with the molecular formula C4H3BrN2OS . It is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are similar to 2-Bromothiazole-4-carboxamide, has been documented . Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea. The product was collected as off-white precipitates .


Molecular Structure Analysis

The molecular structure of 2-Bromothiazole-4-carboxamide is represented by the InChI code 1S/C4H3BrN2OS/c5-4-7-2 (1-9-4)3 (6)8/h1H, (H2,6,8) .


Chemical Reactions Analysis

2-Aminothiazole derivatives, which are similar to 2-Bromothiazole-4-carboxamide, have been synthesized and characterized by FTIR and NMR (1H and 13C) . These compounds showed moderate to significant antibacterial and antifungal potential .


Physical And Chemical Properties Analysis

2-Bromothiazole-4-carboxamide is a solid substance . It has a molecular weight of 207.05 g/mol . The compound has a density of 1.934g/cm3 and a boiling point of 390.7ºC at 760 mmHg .

Scientific Research Applications

Molecular Correlates and Biomarker Analyses in Cancer Treatment Research on atezolizumab (anti-PD-L1) combined with bevacizumab (anti-VEGF) versus sunitinib in renal cell carcinoma reveals insights into the molecular profiles and biomarker analyses, suggesting that prediction of outcomes with anti-VEGF and immunotherapy may be possible. The study highlights that angiogenesis, T-effector/IFN-γ response, and myeloid inflammatory gene expression signatures were differentially associated with progression-free survival across treatments, providing mechanistic insights into how blocking VEGF may overcome resistance to immune checkpoint blockade (McDermott et al., 2018).

Metabolic Pathway Modulation in Diabetes Intravenous administration of AICAR, an AMPK activator, has shown to reduce hepatic glucose output and inhibit whole-body lipolysis in type 2 diabetic patients. This discovery sheds light on the potential of AMPK pathway modulation in managing blood glucose and fatty acid metabolism in diabetes (Boon et al., 2008).

Chemotherapeutic Efficacy in Soft Tissue Sarcomas A study on the therapeutic use of Adriamycin (Adr) in soft tissue sarcomas examined the influence of dosing schedules and the addition of imidazole carboxamide (DTIC) to Adr. The research confirmed that the combination of DTIC plus Adr enhances the response rate of Adr alone in soft tissue sarcomas, contributing to our understanding of chemotherapeutic regimens in this domain (Borden et al., 1987).

Mechanisms of Antineoplastic Effects Tiazofurin, a C-nucleoside, exhibits antineoplastic effects potentially through a state of guanine nucleotide depletion. The study on tiazofurin highlighted its mechanism of action, indicating the inhibition of inosine-5'-monophosphate dehydrogenase by its anabolite, thiazole-4-carboxamide adenine dinucleotide. This insight contributes to understanding the biochemical pathways involved in cancer treatment (Melink et al., 1985).

Safety And Hazards

The compound is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGLJBDEZWZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671913
Record name 2-Bromo-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiazole-4-carboxamide

CAS RN

848501-94-0
Record name 2-Bromo-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-thiazole-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-bromo-1,3-thiazole-4-carboxylic acid (3.82 g, 18.4 mmol) and a catalytic amount of DMF in CH2Cl2 (100 mL) at 0° C. was slowly added thionyl chloride (14 mL of a 2M solution in CH2Cl2). The resulting mixture was stirred for 12 h at the room temperature and then heated to reflux for 1 h. The mixture was concentrated to dryness in vacuo. The white solid obtained was taken up in ethyl acetate, added to a pre-cooled (0° C.) 9-10% aqueous ammonium hydroxide solution (90 ml) and stirred for 1 h at 0° C. The organic layer was separated and the aqueous phase was extracted twice with ethyl acetate. The combined ethyl acetate solution was washed with brine, dried over magnesium sulfate and concentrated in vacuo, affording the title compound was obtained as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.60 (s, 1H), 7.82 (s, 1H), 8.22 (s, 1H).
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3.82 g
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Synthesis routes and methods II

Procedure details

2-Bromothiazole-4-carboxylic acid methyl ester (50 mg) was dissolved in a solution of saturated ammonia in methanol (4 ml). The reaction solution was stirred overnight at room temperature. The solvent was removed under reduced pressure to give 2-bromothiazole-4-carboxylic acid amide (46 mg, yield 100%) as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 8.11 (s, 1H). LC-MS calcd for C4H3BrN2OS (m/e) 205.91, obsd 207 and 209 [M+1]+.
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Synthesis routes and methods III

Procedure details

THF (10 ml) and 20 ml of 30% aqueous ammonia were added to 1.51 g of 2-bromo-4-ethoxycarbonylthiazole, and the mixture was stirred at room temperature for 3 days. The reaction solution was concentrated to give 1.31 g of 2-bromo-4-carbamoylthiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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